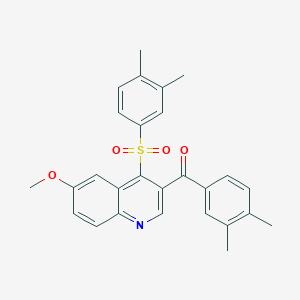

3-(3,4-dimethylbenzoyl)-4-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinoline

Description

3-(3,4-Dimethylbenzoyl)-4-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinoline is a quinoline derivative characterized by dual aromatic substituents: a 3,4-dimethylbenzoyl group at position 3 and a 3,4-dimethylbenzenesulfonyl group at position 2. The 6-methoxyquinoline backbone provides a rigid aromatic framework, while the electron-withdrawing sulfonyl group and electron-donating methoxy group may influence its physicochemical and biological properties.

Properties

IUPAC Name |

(3,4-dimethylphenyl)-[4-(3,4-dimethylphenyl)sulfonyl-6-methoxyquinolin-3-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO4S/c1-16-6-8-20(12-18(16)3)26(29)24-15-28-25-11-9-21(32-5)14-23(25)27(24)33(30,31)22-10-7-17(2)19(4)13-22/h6-15H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJOSECCKIGVXEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC(=C(C=C4)C)C)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3,4-Dimethylbenzoyl)-4-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinoline is a synthetic compound belonging to the class of quinoline derivatives. Quinoline and its derivatives are recognized for their diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this specific compound, focusing on its mechanisms of action, synthesis, and potential applications.

Chemical Structure and Properties

The molecular structure of this compound includes several functional groups that contribute to its biological activity:

- Quinoline Core : Provides a basis for various biological interactions.

- Methoxy Group : Enhances lipophilicity and may influence receptor binding.

- Sulfonyl Group : Involved in interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Quinoline Framework : Utilizing precursors such as 2-amino-3-methylquinoline.

- Introduction of Functional Groups : Employing methods like Friedel-Crafts acylation for the incorporation of the benzoyl and benzenesulfonyl groups.

The reaction conditions must be optimized for yield and purity, often requiring specific solvents and catalysts.

Anticancer Properties

Research indicates that quinoline derivatives exhibit significant anticancer activity. The specific compound under discussion has shown promising results in various studies:

- Cell Line Studies : In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including breast (MCF-7), colon (SW480), and lung (A549) carcinoma cells. The mechanism often involves apoptosis induction and cell cycle arrest at the G2/M phase .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Apoptosis induction |

| SW480 | 15 | G2/M cell cycle arrest |

| A549 | 12 | Apoptotic pathway activation |

Antimicrobial Activity

Quinoline derivatives are also known for their antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against various bacterial strains. The compound's ability to disrupt bacterial cell membranes may contribute to its efficacy.

While the exact mechanism of action for this compound remains partially elucidated, it likely involves:

- Binding to DNA or Enzymes : Interference with DNA replication or enzyme function.

- Induction of Reactive Oxygen Species (ROS) : Leading to oxidative stress in cancer cells.

Further studies are required to clarify these mechanisms and identify specific molecular targets.

Case Studies

- Study on Anticancer Activity : A recent study evaluated the effects of this compound on human cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a lead compound in cancer therapy .

- Antimicrobial Efficacy Assessment : Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Quinoline-Based Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs differ in substituent composition and position. Key examples include:

Key Observations :

- Substituent Diversity: The target compound’s dual 3,4-dimethylbenzoyl/sulfonyl groups distinguish it from analogs with halogens (e.g., 4k’s 4-ClPh) or methoxy-dominated substituents (e.g., diOMePh in ). Sulfonyl groups may enhance metabolic stability compared to methoxy or amino groups .

- Synthesis Methods : Most analogs are synthesized via Pd-catalyzed cross-coupling (e.g., 4k ) or one-pot multicomponent reactions (e.g., ). The target compound likely requires sequential coupling due to steric hindrance from bulky substituents.

- Biological Relevance : Piperazine-containing analogs (e.g., BB07995) are linked to CNS applications, while chlorophenyl/methoxy derivatives (e.g., ) show antimicrobial activity. The target’s dimethylaryl groups may favor lipophilicity, impacting membrane permeability .

Physicochemical and Thermodynamic Properties

- Thermal Stability: Sulfonyl groups (electron-withdrawing) may reduce thermal degradation compared to methoxy or amino substituents. For example, DATF (a nitro compound) exhibits thermal decomposition at 260°C , while methoxy-rich quinolines (e.g., 4k) melt at 223–225°C .

- Solubility : Piperazine substituents (e.g., BB07995) improve aqueous solubility via hydrogen bonding, whereas the target compound’s bulky dimethyl groups may limit solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.